molecular formula C12H13IN4O2 B10947355 N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10947355
M. Wt: 372.16 g/mol
InChI Key: AWHCXEWSHHVUKA-UHFFFAOYSA-N
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Description

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyridine ring fused with a pyrazole ring, which is further substituted with various functional groups including iodine, methyl, and carboxamide. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.

    Formation of the Pyrazole Ring: The pyrazole ring is often synthesized via a cyclization reaction involving hydrazines and 1,3-diketones.

    Amidation: The carboxamide group is introduced through an amidation reaction involving carboxylic acids or their derivatives and amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
  • N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

The presence of the iodine atom in N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE distinguishes it from its chloro and bromo analogs. Iodine imparts unique electronic and steric properties, which can influence the compound’s reactivity and biological activity.

This detailed article provides a comprehensive overview of N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H13IN4O2

Molecular Weight

372.16 g/mol

IUPAC Name

N-(2,4-dimethyl-6-oxopyridin-1-yl)-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H13IN4O2/c1-7-4-8(2)17(10(18)5-7)15-12(19)11-9(13)6-14-16(11)3/h4-6H,1-3H3,(H,15,19)

InChI Key

AWHCXEWSHHVUKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=C1)C)NC(=O)C2=C(C=NN2C)I

Origin of Product

United States

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